molecular formula C11H15BrFN3 B2612893 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline CAS No. 1493046-77-7

5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B2612893
CAS No.: 1493046-77-7
M. Wt: 288.164
InChI Key: SGHQEGFXYIEAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the effects of fluorine and bromine substitutions on biological activity. It is also employed in the synthesis of bioactive molecules for drug discovery .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Industrial methods may involve continuous flow reactors and automated purification systems to streamline production .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and halogen atoms play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both bromine and fluorine atoms along with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHQEGFXYIEAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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